(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid
Description
(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid is a boronic acid derivative featuring a pyrrolo[2,3-c]pyridine core substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a boronic acid moiety at the 2-position. Its molecular formula is C₁₂H₁₅BN₂O₄, with a molecular weight of 262.074 g/mol and a monoisotopic mass of 262.112487 . The compound is identified by CAS number 1373273-48-3 and is structurally characterized by the Boc group, which enhances stability and solubility during synthetic applications .
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-c]pyridin-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9-7-14-5-4-8(9)6-10(15)13(17)18/h4-7,17-18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSYTSRDQUHTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=NC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130265 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301130265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373273-48-3 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373273-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301130265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid typically involves the reaction of pyrrolo[2,3-c]pyridine with tert-butoxycarbonyl chloride (Boc-Cl) to introduce the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the borylation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid and facilitate the coupling reaction.
Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Alcohols and Ketones: Formed from the oxidation of the boronic acid group.
Scientific Research Applications
(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The Boc group serves as a protecting group for the pyrrolo[2,3-c]pyridine moiety, preventing unwanted side reactions during the coupling process .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects : The Boc group in the target compound enhances steric protection compared to the electron-withdrawing tosyl (Tosyl) group in analogues like (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid . This difference impacts reactivity in cross-coupling reactions.
- Positional Isomerism : The boronic acid group at the 2-position (target compound) vs. 4-position ({1H-pyrrolo[2,3-c]pyridin-4-yl}boronic acid ) alters electronic distribution and binding affinity in biological systems .
- Synthetic Yields : Carboxylic acid derivatives like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are synthesized in lower yields (71%) compared to methoxy-substituted analogues (80%) , suggesting substituent-dependent reaction efficiencies.
Spectroscopic and Analytical Comparisons
- IR and NMR Data : The MIDA ester derivative 4-(1-Tosyl-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid exhibits IR peaks at 1764 cm⁻¹ (ester C=O stretch) and 1595 cm⁻¹ (aromatic C=C), distinct from the Boc-protected compound’s expected ~1700 cm⁻¹ (Boc C=O) .
- 11B NMR : Boronic acids typically show 11B signals between 25–35 ppm , consistent across analogues like the target compound and (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid .
Commercial Availability and Purity
The target compound is less commercially prevalent than (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid , which is available at 97% purity in bulk quantities (up to 5 g) .
Biological Activity
(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in drug design, particularly for targeting enzymes and proteins involved in various diseases. This article delves into the biological activity of this specific boronic acid derivative, summarizing relevant research findings, case studies, and potential applications.
- Molecular Formula : C12H15BN2O4
- Molecular Weight : 262.07 g/mol
- CAS Number : 1373273-48-3
- PubChem ID : 130118268
Biological Activity Overview
The biological activity of (1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid can be categorized into several key areas:
- Enzyme Inhibition : Boronic acids are often used as enzyme inhibitors due to their ability to interact with the active sites of enzymes.
- Anticancer Activity : Some studies indicate that derivatives of boronic acids exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : Certain boronic acid compounds have shown promise as antimicrobial agents.
Enzyme Inhibition
Research has demonstrated that boronic acid derivatives can effectively inhibit enzymes such as proteases and kinases. For instance, a study highlighted the use of boronic acids in the development of selective inhibitors for proteasome activity, which is crucial for cancer cell proliferation . The compound's structure allows it to form stable interactions with the enzyme's active site, thereby blocking substrate access.
Anticancer Activity
A notable study investigated the cytotoxic effects of various boronic acid derivatives on HeLa cervical cancer cells. The findings indicated that some derivatives exhibited IC50 values lower than traditional chemotherapeutics like cisplatin, suggesting enhanced efficacy . Specifically, compounds with structural similarities to (1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid were found to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Properties
Boronic acids have also been explored for their antimicrobial properties. A comparative analysis showed that certain derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .
Data Table: Biological Activities of Boronic Acid Derivatives
| Compound Name | IC50 (µM) | Target Enzyme/Pathway | Activity Type |
|---|---|---|---|
| (1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid | 4.6 | HeLa cervical cancer cells | Anticancer |
| Phenylboronic acid | 5.9 | Proteasome | Enzyme Inhibition |
| 2-(4-Fluorophenyl)boronic acid | 20 | Bacterial cell wall synthesis | Antimicrobial |
The mechanism by which (1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid exerts its biological effects typically involves:
- Reversible Binding : The boron atom forms a covalent bond with hydroxyl groups present on target proteins or enzymes.
- Disruption of Protein Function : This binding can alter the conformation of the target protein, inhibiting its function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
